molecular formula C6H13BO2 B1584401 Cyclohexylboronic acid CAS No. 4441-56-9

Cyclohexylboronic acid

Cat. No. B1584401
CAS RN: 4441-56-9
M. Wt: 127.98 g/mol
InChI Key: XDRVAZAFNWDVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylboronic acid is a white to light yellow crystal powder . It is used as a reactant in various chemical reactions such as HF-free synthesis of tetrabutylammonium trifluoroborates and cross-coupling with aromatic amines .


Synthesis Analysis

Cyclohexylboronic acid is involved in several chemical reactions. It is used in the HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, and arylation and alkylation of diphenylisoxazole .


Molecular Structure Analysis

The molecular formula of Cyclohexylboronic acid is C6H13BO2 . It has a molecular weight of 127.98 .


Chemical Reactions Analysis

Cyclohexylboronic acid is involved in various chemical reactions. It is used in HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, arylation and alkylation of diphenylisoxazole .


Physical And Chemical Properties Analysis

Cyclohexylboronic acid is a white to light yellow crystal powder . It has a molecular weight of 127.98 .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Cyclohexylboronic acid and its derivatives are extensively used as catalysts in organic synthesis. For instance, in the Rhodium-catalyzed addition of phenylboronic acid to cycloalkenones, cyclohexylboronic acid derivatives have been used to achieve high enantioselectivity and yields, producing 3-arylcycloalkanones (Kuriyama & Tomioka, 2001). Similarly, a study by Kantchev (2011) demonstrated the use of cyclohexylboronic acid derivatives in Rhodium/chiral 1,4-diene-catalyzed addition to enones, which is significant for the selective synthesis of organic compounds (Kantchev, 2011).

2. Application in Polymer Chemistry

Cyclohexylboronic acid has applications in polymer chemistry, particularly in the functionalization and modification of polymers. For example, cyclohexyldiamine-modified glycidyl methacrylate polymer, a derivative of cyclohexylboronic acid, has been used to encapsulate Pd(0) nanoparticles, acting as a catalyst in the Suzuki–Miyaura cross-coupling reaction (Trzeciak et al., 2008). This illustrates the versatility of cyclohexylboronic acid derivatives in creating advanced materials with specific properties.

3. Biochemical and Biomedical Research

Cyclohexylboronic acid and its derivatives find significant use in biochemical and biomedical research. For instance, in the development of drug/gene transportation systems, derivatives of cyclohexylboronic acid have been used to construct glucose-responsive supramolecular nanoclusters for insulin delivery, demonstrating the potential for controlled drug delivery systems (Zhang et al., 2016). Additionally, cyclohexylboronic acid-modified materials have been used in creating sensors for selective sugar recognition in water, indicating its role in the development of novel sensing technologies (Tong et al., 2001).

4. Environmental Applications

Cyclohexylboronic acid derivatives are also being explored for environmental applications. For example, the direct oxidation of cyclohexenes to adipic acid using hydrogen peroxide as an oxidant has been researched as a "green" alternative in chemical production, reducing the environmental impact of traditional methods (Sato, Aoki, & Noyori, 1998). This application highlights the potential of cyclohexylboronic acid derivatives in sustainable chemical processes.

Future Directions

Alkylboronic acids, including Cyclohexylboronic acid, have been recognized as valuable synthetic intermediates. They have recently become more accessible as highly functionalized building blocks because of the development of flexible synthetic approaches . Future research may focus on further exploring the utility of alkylboronic acids in various chemical reactions and improving the methods for their production .

properties

IUPAC Name

cyclohexylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVAZAFNWDVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196162
Record name Boronic acid, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylboronic acid

CAS RN

4441-56-9
Record name B-Cyclohexylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, cyclohexyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylboronic acid
Reactant of Route 2
Cyclohexylboronic acid
Reactant of Route 3
Cyclohexylboronic acid
Reactant of Route 4
Cyclohexylboronic acid
Reactant of Route 5
Cyclohexylboronic acid
Reactant of Route 6
Cyclohexylboronic acid

Citations

For This Compound
178
Citations
AI Lozano, B Pamplona, T Kilich, M Łabuda… - International Journal of …, 2019 - mdpi.com
… In order to further our knowledge on the complex internal reaction mechanisms underlying the influence of the hybridization state of the boron atom, cyclohexylboronic acid was also …
Number of citations: 6 www.mdpi.com
F Yue, H Ma, H Song, Y Liu, J Dong, Q Wang - Chemical Science, 2022 - pubs.rsc.org
… When we added the activation reagent to cyclohexylboronic acid, the signal for the boron atom showed an obvious upfield shift (the spectrum was recorded in D 2 O). In addition, we …
Number of citations: 5 pubs.rsc.org
J Dong, F Yue, H Song, Y Liu, Q Wang - Chemical Communications, 2020 - pubs.rsc.org
… Various electron-deficient heteroarenes were readily alkylated at the most electrophilic position with cyclohexylboronic acid (2), giving the desired products in fair to excellent yields. …
Number of citations: 39 pubs.rsc.org
L Yao, D Zhu, L Wang, J Liu, Y Zhang, P Li - Chinese Chemical Letters, 2021 - Elsevier
… Initial attempts at C3-selective alkylation were carried out by using 1-methylquinoxalin-2(1H)-one (1a) and cyclohexylboronic acid (2a) as a model reaction under various conditions (…
Number of citations: 25 www.sciencedirect.com
I Georgiou, A Whiting - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… Starting with cyclohexylboronic acid 6a, the attempts to … hydrobenzoin 8ab esters of cyclohexylboronic acid 6a resulted in … Hence, reaction of the cyclohexylboronic acid 6a with …
Number of citations: 30 pubs.rsc.org
B Verbelen, L Cunha Dias Rezende… - … A European Journal, 2015 - Wiley Online Library
… To our delight, the use of cyclohexylboronic acid 2 f under these conditions resulted in the … Lastly, the pinacol ester of cyclohexylboronic acid was investigated as a radical source …
M Wollenburg, D Moock… - Angewandte Chemie …, 2019 - Wiley Online Library
… of free phenyl boronic acid to cyclohexylboronic acid with Rh–CAAC 15 complex 1. To the … 2 ah provided access to the saturated cyclohexylboronic acid. Thus, our developed method …
Number of citations: 61 onlinelibrary.wiley.com
C Li, G Xiao, Q Zhao, H Liu, T Wang… - Organic Chemistry …, 2014 - pubs.rsc.org
… We applied ligands 1 and 2 for the Suzuki–Miyaura coupling between 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid, an extremely sterically demanding and unexplored …
Number of citations: 35 pubs.rsc.org
H Ihara, A Ueda, M Suginome - Chemistry Letters, 2011 - journal.csj.jp
… We attempted the reaction of PZA-derivatives of ethylboronic acid and cyclohexylboronic acid under the same reaction conditions. In the reaction of EtB(pza) (5), two silylated products …
Number of citations: 51 www.journal.csj.jp
K Niu, Y Hao, L Song, Y Liu, Q Wang - Green Chemistry, 2021 - pubs.rsc.org
… -2(1H)-one (1) and cyclohexylboronic acid (2) as model substrates (Table 1). The optimal … that the cyclohexylboronic acid was not oxidized by oxygen (compare entries 1 and 13). …
Number of citations: 50 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.